molecular formula C15H17N3O4 B2847898 N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361721-02-8

N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2847898
CAS No.: 2361721-02-8
M. Wt: 303.318
InChI Key: AWRCFAOPZCHIPP-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an amide group, a nitro group, and an isoindole group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The isoindole group would likely contribute to aromaticity, while the nitro group could introduce significant electron-withdrawing effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the nitro and amide groups in this compound would likely make it polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-14(19)16(4-2)10-15(20)17-8-11-5-6-13(18(21)22)7-12(11)9-17/h3,5-7H,1,4,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRCFAOPZCHIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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